

Rilzabrutinib in Human Whole Blood B-cell Activation Assays: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Rilzabrutinib	
Cat. No.:	B8075278	Get Quote

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Introduction

Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway.[1][2] By targeting BTK, **rilzabrutinib** effectively modulates B-cell activation and proliferation, making it a promising therapeutic agent for a range of immune-mediated diseases.[3][4] This document provides detailed application notes and protocols for utilizing **rilzabrutinib** in human whole blood B-cell activation assays, a key tool for studying its mechanism of action and potency.

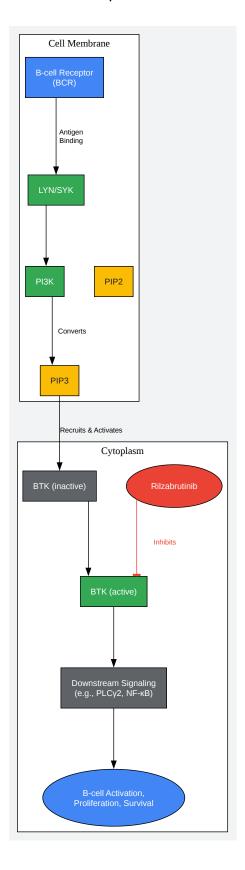
This application note outlines the use of **rilzabrutinib** in a whole blood assay that measures the inhibition of B-cell activation, a convenient and physiologically relevant method for assessing the compound's activity. The primary readout for B-cell activation in this context is the upregulation of the surface marker CD69 on CD20+ B-cells following stimulation of the B-cell receptor (BCR).[3][5]

Mechanism of Action: Rilzabrutinib in the BTK Signaling Pathway

Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, with BTK playing a pivotal role. **Rilzabrutinib** inhibits BTK, thereby blocking downstream



signaling events that lead to B-cell activation, proliferation, and antibody production.[6][7]



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Caption: BTK signaling pathway and rilzabrutinib's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for **rilzabrutinib** in relevant in vitro human cell-based assays.

Table 1: Rilzabrutinib Potency in B-cell Functional and BTK Occupancy Assays

Assay	Cell Type	Parameter Measured	IC50 (nM)	Reference
B-cell Activation	Human Whole Blood (CD20+ B- cells)	Anti-IgM-induced CD69 Expression	126 ± 32	[5]
BTK Target Occupancy	Human PBMCs	BTK Probe Binding	233 ± 75	[5]
B-cell Proliferation	Human B-cells	BCR-induced Proliferation	5 ± 2.4	[5]

Table 2: Durability of Rilzabrutinib BTK Occupancy in Human PBMCs

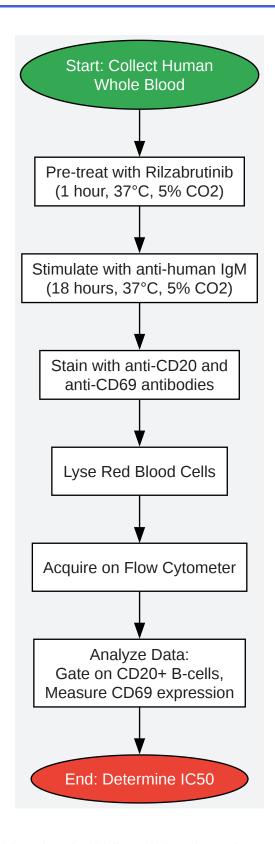
Time Post-Washout	BTK Occupancy (%)	Reference
18 hours	79 ± 2	[5]

Experimental Protocols

Protocol 1: Human Whole Blood B-cell Activation Assay

This protocol details the methodology for assessing the effect of **rilzabrutinib** on B-cell activation in human whole blood by measuring the expression of CD69 on CD20+ B-cells via flow cytometry.





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Caption: Experimental workflow for the whole blood B-cell activation assay.



Materials:

- Fresh human whole blood collected in heparin tubes
- Rilzabrutinib
- DMSO (vehicle control)
- Goat anti-human IgM F(ab')2 fragment
- Fluorochrome-conjugated anti-human CD20 antibody
- Fluorochrome-conjugated anti-human CD69 antibody
- · Red blood cell lysis buffer
- FACS tubes
- Flow cytometer

Procedure:

- Compound Preparation: Prepare a dilution series of **rilzabrutinib** in DMSO. A typical starting concentration for the serial dilution is $5 \mu M.[5]$
- Pre-treatment: Aliquot whole blood into FACS tubes. Add the rilzabrutinib dilutions or DMSO vehicle control to the blood samples. Incubate for 1 hour at 37°C in a 5% CO2 incubator.[5]
- Stimulation: Add goat anti-human IgM F(ab')2 to a final concentration of 50 μg/mL to all tubes except for the unstimulated control.[5]
- Incubation: Incubate the samples overnight (approximately 18 hours) at 37°C in a 5% CO2 incubator.
- Staining: Add the anti-CD20 and anti-CD69 antibodies to each tube at the manufacturer's recommended concentration. Incubate for 30 minutes at room temperature in the dark.[5]



- Lysis: Add red blood cell lysis buffer according to the manufacturer's instructions and incubate to lyse erythrocytes.
- Washing: Centrifuge the samples, discard the supernatant, and resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).
- Flow Cytometry: Acquire the samples on a flow cytometer.
- Data Analysis:
 - Gate on the lymphocyte population using forward and side scatter.
 - From the lymphocyte gate, identify the B-cell population by gating on CD20-positive cells.
 - Within the CD20+ B-cell population, quantify the percentage of CD69-positive cells.
 - Calculate the IC50 value for rilzabrutinib by plotting the percentage of CD69 expression against the log of the rilzabrutinib concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: BTK Target Occupancy Assay in Human PBMCs

This protocol describes the measurement of **rilzabrutinib**'s binding to BTK in peripheral blood mononuclear cells (PBMCs).

Materials:

- Fresh human whole blood collected in heparin tubes
- Rilzabrutinib
- DMSO (vehicle control)
- Ficoll-Paque
- Bodipy-labeled BTK-selective probe



- · Cell lysis buffer
- SDS-PAGE and Western blotting equipment
- Fluorescence scanner

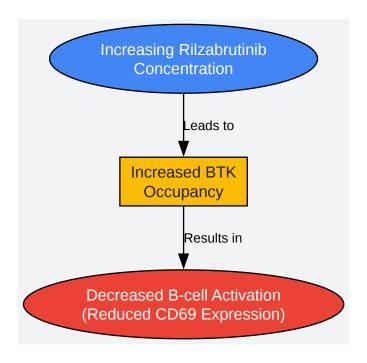
Procedure:

- Compound Treatment: Treat whole blood samples with a serial dilution of rilzabrutinib or DMSO for 1 hour at 37°C in a 5% CO2 incubator.[5]
- PBMC Isolation: Isolate PBMCs from the treated whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[5]
- Probe Labeling: Incubate the isolated PBMCs with a bodipy-labeled BTK-selective probe for 1 hour at 37°C in a 5% CO2 incubator.[5]
- Cell Lysis: Lyse the cells using a suitable cell lysis buffer.[5]
- Protein Quantification: Determine the protein concentration of the cell lysates.
- SDS-PAGE: Separate the protein lysates by SDS-PAGE.
- Fluorescence Scanning: Scan the gel using a fluorescence scanner to measure the bodipy-labeled probe bound to BTK.[8]
- Data Analysis:
 - Quantify the fluorescence intensity of the BTK band in each lane.
 - Normalize the probe signal to total BTK protein levels if performing a parallel Western blot.
 - Calculate the percent BTK occupancy by comparing the probe signal in rilzabrutinibtreated samples to the DMSO control.
 - Determine the IC50 for BTK occupancy by plotting the percent occupancy against the log of the rilzabrutinib concentration.



Logical Relationships

The following diagram illustrates the relationship between **rilzabrutinib** concentration, its engagement with the BTK target, and the resulting functional effect on B-cell activation.



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Caption: Rilzabrutinib concentration, BTK occupancy, and B-cell activation.

Conclusion

Rilzabrutinib is a potent inhibitor of BTK-mediated B-cell activation. The whole blood B-cell activation assay is a robust and physiologically relevant method for characterizing the potency and mechanism of action of **rilzabrutinib** and other BTK inhibitors. The protocols provided herein offer a standardized approach for researchers in immunology and drug development to assess the in vitro efficacy of such compounds.

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